![molecular formula C10H11N3 B13837324 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines, including pyrrolidines, in good yields . Another method involves the use of chiral amine-derived iridacycle complexes for the enantioselective synthesis of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable catalytic processes, such as the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst. This method allows for the selective preparation of pyridyl- or piperidylmethylamines under mild conditions (30–50 °C, 6 bar) .
Chemical Reactions Analysis
Types of Reactions
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets due to its three-dimensional structure and stereochemistry . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyridinecarbonitriles: Compounds with a nitrile group attached to a pyridine ring, used in various chemical syntheses.
Pyrrolizines: Compounds with a fused pyrrolidine and pyridine ring system, known for their biological activity.
Uniqueness
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is unique due to its combination of a pyrrolidine ring and a nitrile-substituted pyridine ring. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for the development of bioactive compounds and materials with specific properties .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



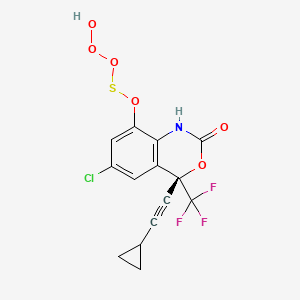
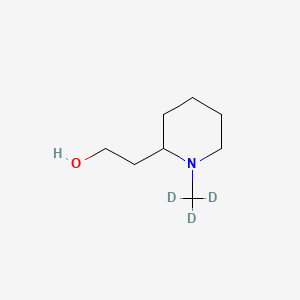
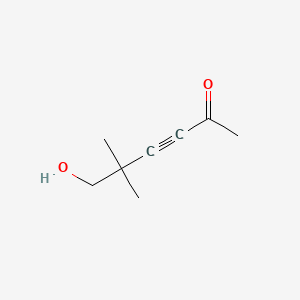
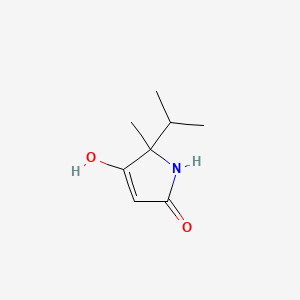
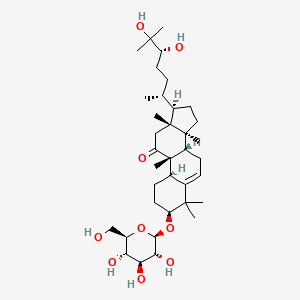
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
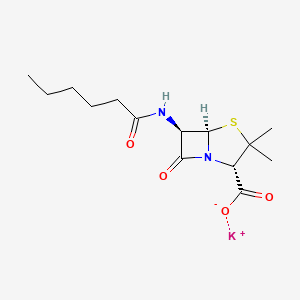
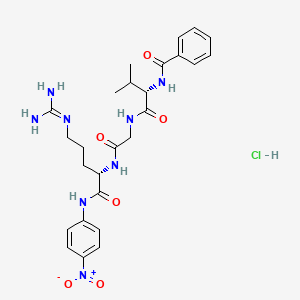
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
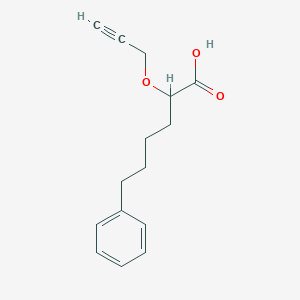
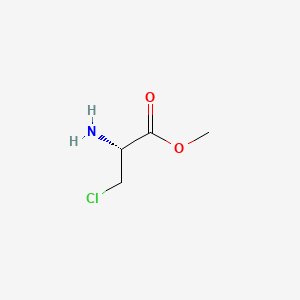
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
